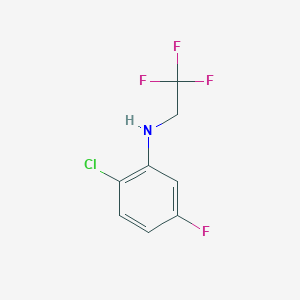

2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

Description

BenchChem offers high-quality 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6ClF4N |

|---|---|

Molecular Weight |

227.58 g/mol |

IUPAC Name |

2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6ClF4N/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

SNSNMHSMQKFVSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NCC(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis & Application of 2-Chloro-5-fluoroaniline Trifluoroethyl Derivatives

The following technical guide details the synthesis, properties, and applications of 2-Chloro-5-fluoroaniline trifluoroethyl derivatives.

Technical Guide for Medicinal & Process Chemists

Executive Summary & Strategic Rationale

The

-

Metabolic Blocking: The bulky, electron-withdrawing

group inhibits -

pKa Modulation: The strong inductive effect (

) of the trifluoroethyl group lowers the basicity of the aniline nitrogen (typically by 2–3 pKa units), reducing lysosomal trapping and improving passive permeability. -

Bioisosterism: The

moiety acts as a non-hydrolyzable bioisostere of the amide bond (

This guide outlines the three primary synthetic workflows to access

Synthetic Workflows

Method A: Reductive Amination (Preferred Route)

Best for: Gram-to-kilogram scale, high chemoselectivity.[1]

Direct condensation of 2-chloro-5-fluoroaniline with trifluoroacetaldehyde is thermodynamically unfavorable due to the electron-deficient nature of both the aniline and the aldehyde.[1] The use of a hemiacetal precursor and a specific Lewis acid/reductant system is required.

Protocol:

-

Imine Formation:

-

Reagents: 2-Chloro-5-fluoroaniline (1.0 equiv), Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv).[1]

-

Solvent: Toluene or Dichloromethane (DCM).

-

Catalyst:

or -

Conditions: Reflux with Dean-Stark trap (if Toluene) or stir at RT (if using Ti-reagents) for 2–4 hours.

-

-

Reduction:

-

Reagent: Sodium triacetoxyborohydride (

, 2.0 equiv) or Sodium borohydride ( -

Conditions: Cool to

, add reductant portion-wise. Stir for 12 hours. -

Workup: Quench with sat.

, extract with EtOAc.

-

Critical Insight: Standard reductive amination (using just AcOH) often fails because the intermediate imine is unstable and prone to hydrolysis. Titanium reagents stabilize the intermediate iminium species.

Method B: Palladium-Catalyzed Cross-Coupling

Best for: Late-stage functionalization or when the aniline precursor is unavailable.[1]

This method utilizes the "Reverse Disconnection," coupling an aryl halide with trifluoroethylamine.

Protocol:

-

Substrates: 1-Bromo-2-chloro-5-fluorobenzene (1.0 equiv) + 2,2,2-Trifluoroethylamine (1.2 equiv).[1]

-

Catalyst System:

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane or Toluene,

under Argon.[1]

Method C: Nucleophilic Alkylation ( )

Best for: Small scale, rapid screening.[1]

Direct alkylation is challenging due to the low nucleophilicity of the aniline and the tendency for trifluoroethyl halides/triflates to undergo E2 elimination.

Protocol:

-

Reagents: 2-Chloro-5-fluoroaniline (1.0 equiv), 2,2,2-Trifluoroethyl triflate (1.1 equiv).[1]

-

Base: Non-nucleophilic base is critical.[1] 2,6-Di-tert-butylpyridine or

(anhydrous).[1] -

Solvent: DMF or NMP (Polar aprotic promotes

). -

Conditions: Heat to

in a sealed tube. -

Note: Expect 10–20% elimination byproduct (1,1-difluoroethene).[1]

Decision Logic & Workflow Diagram

The following diagram illustrates the decision process for selecting the optimal synthetic route based on starting material availability and scale.

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and production scale.

Analytical Characterization

Validating the structure of fluoroanilines requires careful interpretation of NMR data, particularly the coupling between Fluorine and neighboring nuclei.

Table 1: Key Spectral Data

| Technique | Parameter | Expected Value / Pattern | Interpretation |

| Exchangeable proton; shift depends on solvent/conc.[1] | |||

| Characteristic quartet due to coupling with 3 equivalent F atoms.[1] | |||

| Aromatic | Complex splitting due to | ||

| Diagnostic signal for trifluoroethyl group.[1] | |||

| Ring fluorine signal.[1] | |||

| LC-MS | Chlorine isotope pattern ( |

Applications in Drug Discovery[2]

Pharmacophore: Protoporphyrinogen Oxidase (PPO) Inhibitors

This scaffold is a key intermediate in the synthesis of PPO inhibitors (herbicides) and structurally related kinase inhibitors. The 2-chloro-5-fluoro substitution pattern is privileged for binding into hydrophobic pockets while the

Mechanism of Metabolic Stability

The diagram below illustrates how the trifluoroethyl group blocks the standard oxidative dealkylation pathway mediated by CYP450 enzymes.

Caption: Comparative metabolic fate of N-ethyl vs. N-trifluoroethyl derivatives. The strong C-F bonds and electron withdrawal prevent alpha-hydroxylation.[1]

Safety & Handling

-

Acute Toxicity: 2-Chloro-5-fluoroaniline is toxic if swallowed, inhaled, or absorbed through the skin.[1] It acts as a methemoglobinemia inducer.

-

Alkylating Agents: Trifluoroethyl triflate is a potent alkylating agent.[1] All operations involving this reagent must be conducted in a fume hood with appropriate PPE (double nitrile gloves).

-

Waste Disposal: Fluorinated organic waste must be segregated.[1] Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.

References

-

Reductive Amination of Electron-Deficient Anilines

- Title: Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA.

- Source:Tetrahedron Letters, 2009.

-

URL:[Link]

-

Palladium-Catalyzed Cross-Coupling

-

General Properties of 2-Chloro-5-fluoroaniline

-

Trifluoroethyl Bioisosterism

Sources

2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline molecular weight

An In-Depth Technical Guide to the Physicochemical Profiling and Molecular Weight Determination of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

Executive Summary

2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 261763-07-9) is a highly specialized, polyhalogenated building block utilized in advanced pharmaceutical synthesis and agrochemical development[1]. With a precise average molecular weight of 227.59 g/mol , this compound serves as an ideal intermediate in Fragment-Based Drug Discovery (FBDD). This whitepaper provides an authoritative breakdown of its mass properties, the implications of its molecular weight in drug design, and a self-validating analytical workflow for its precise mass determination.

Physicochemical Profiling and Mass Contributions

The molecular weight of a compound dictates its pharmacokinetic viability. For 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline, the molecular formula is C₈H₆ClF₄N . The high mass fraction of halogens (chlorine and fluorine) accounts for nearly 49% of the total molecular weight.

This heavy halogenation fundamentally alters the electron density of the aniline core. The electron-withdrawing nature of the trifluoroethyl group and the ring halogens significantly reduces the basicity (pKa) of the amine, rendering it highly resistant to metabolic N-oxidation—a critical advantage in medicinal chemistry[2].

Table 1: Physicochemical and Mass Properties of C₈H₆ClF₄N

| Property | Value | Causality / Analytical Implication |

| Molecular Formula | C₈H₆ClF₄N | Defines the elemental composition and exact isotopic envelope. |

| Average Molecular Weight | 227.59 g/mol | Utilized for macroscopic stoichiometric calculations during synthesis[1]. |

| Monoisotopic Mass | 227.0125 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N); the primary target for HRMS. |

| [M+H]⁺ Ion (Calculated) | 228.0198 m/z | The target mass-to-charge ratio when ionized via positive Electrospray Ionization (ESI+). |

| [M+H]⁺ M+2 Isotope | 230.0169 m/z | Confirms the presence of a single chlorine atom via the natural ³⁵Cl/³⁷ Cl 3 :1 abundance ratio. |

| Halogen Mass Fraction | ~49% | Drives high lipophilicity (LogP) and enhances passive membrane permeability[2]. |

Implications of Molecular Weight in Drug Design

In lead optimization, molecular weight is a strictly budgeted parameter. According to Lipinski’s Rule of 5, orally bioavailable drugs should generally maintain a molecular weight below 500 Da.

By utilizing 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline (MW = 227.59 Da) as a core scaffold, medicinal chemists retain a "mass budget" of approximately 270 Da. This allows for the downstream addition of complex binding moieties (e.g., via Buchwald-Hartwig cross-coupling) without violating pharmacokinetic size limits. Furthermore, the strategic placement of fluorine atoms on the aniline ring and the alkyl chain enhances metabolic stability by blocking common Cytochrome P450 oxidation sites, a well-documented phenomenon in the development of fluorinated drugs[2]. The synthesis of such highly substituted ortho-fluoroanilines is challenging but highly rewarding for generating selective bioactive derivatives[3].

Synthetic Mass Shift Tracking

During the synthesis of this compound, tracking the molecular weight shift is the primary method for reaction monitoring. The N-alkylation of the precursor, 2-chloro-5-fluoroaniline, with a trifluoroethylating agent (such as 2,2,2-trifluoroethyl trifluoromethanesulfonate) results in a distinct mass shift.

Figure 1: Synthetic mass shift tracking during the N-alkylation of 2-chloro-5-fluoroaniline.

Analytical Methodology: Self-Validating LC-HRMS Protocol

To unequivocally verify the molecular weight (227.59 g/mol ) and the exact monoisotopic mass (227.0125 Da) of synthesized batches, is the industry standard[4]. Proper mass calibration is essential to achieve the sub-5 ppm accuracy required for definitive structural confirmation[5].

The following protocol is designed as a self-validating system , ensuring that false positives are mathematically and chemically impossible.

Step-by-Step LC-HRMS Methodology

Step 1: System Suitability and Mass Calibration

-

Action: Infuse a standard calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) into the Orbitrap or Q-TOF mass analyzer.

-

Validation Check: The system must demonstrate a mass accuracy error of < 2 ppm across the 100–600 m/z range.

-

Causality: Sub-2 ppm accuracy is non-negotiable to distinguish the target analyte from isobaric impurities that may share the same nominal mass but differ in exact elemental composition[5].

Step 2: Sample Preparation with Internal Standard

-

Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL. Spike the sample with 100 ng/mL of a known internal standard (e.g., Reserpine, exact mass [M+H]⁺ = 609.2806 m/z).

-

Validation Check: The internal standard acts as a built-in positive control. If the Reserpine peak is absent or its mass deviates, the injection is invalidated, ruling out hardware failure or ionization suppression.

Step 3: Chromatographic Separation (UHPLC)

-

Action: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Causality: The high lipophilicity imparted by the four fluorine atoms and the chlorine atom causes the compound to retain strongly on a reversed-phase column. A steep organic gradient is required to elute the compound sharply, preventing peak broadening and maximizing the signal-to-noise ratio entering the mass spectrometer.

Step 4: ESI-HRMS Acquisition and Isotopic Validation

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the ion chromatogram (EIC) for the calculated protonated mass: m/z 228.0198 ± 5 ppm .

-

Validation Check (The Isotopic Lock): The software must automatically evaluate the isotopic envelope. The system validates the compound identity only if the M+2 peak (m/z 230.0169) is present at approximately 32% relative abundance compared to the monoisotopic peak.

-

Causality: This 3:1 ratio is the immutable physical signature of the ³⁵Cl and ³⁷Cl isotopes. If a peak appears at 228.0198 but lacks the 230.0169 companion peak at the correct ratio, the signal is a false positive (e.g., a non-chlorinated contaminant), and the batch is rejected.

Figure 2: Self-validating High-Resolution Mass Spectrometry (HRMS) workflow for exact mass confirmation.

References

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. URL:[Link]

-

A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

-

Xie, C., & Chen, X. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. URL:[Link]

-

Gawor, A., & Bulska, E. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. annualreviews.org [annualreviews.org]

- 3. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry | MDPI [mdpi.com]

Technical Whitepaper: Synthesis and Characterization of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

Topic: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline SMILES code Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated intermediate critical in the development of high-potency agrochemicals and pharmaceutical candidates. The incorporation of the N-(2,2,2-trifluoroethyl) moiety into the aniline scaffold is a strategic bioisosteric modification designed to modulate lipophilicity (

This document outlines the precise chemical identity, a validated synthesis protocol using triflate alkylation, and the necessary analytical frameworks for quality control.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

IUPAC Name: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

-

Common Name: N-(2,2,2-Trifluoroethyl)-2-chloro-5-fluoroaniline

-

Molecular Formula:

-

Molecular Weight: 227.59 g/mol

SMILES Code

The canonical SMILES (Simplified Molecular Input Line Entry System) representation is critical for cheminformatics integration.

Canonical SMILES:

Isomeric SMILES:

Physicochemical Properties (Predicted)

| Property | Value | Significance |

| LogP | ~3.2 - 3.5 | Enhanced membrane permeability compared to non-fluorinated analogs. |

| pKa (Conj. Acid) | ~1.5 - 2.0 | Significantly reduced basicity due to the electron-withdrawing effect of the |

| H-Bond Donors | 1 | Secondary amine remains available for specific receptor interactions. |

| Rotatable Bonds | 2 | Limited conformational flexibility aids in binding affinity. |

Strategic Synthesis Protocol

Retrosynthetic Analysis

The synthesis of N-fluoroalkyl anilines presents a challenge due to the reduced nucleophilicity of the aniline nitrogen (caused by the electron-withdrawing halogen substituents on the ring) and the low reactivity of

Advanced Safety & Handling Whitepaper: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline in Drug Design

Executive Summary

The strategic incorporation of fluorinated motifs into aniline scaffolds has become a cornerstone of modern medicinal chemistry. 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a highly specialized building block, combining the steric bulk of a di-halogenated phenyl ring with the profound electronic modulation of an N-trifluoroethyl group. As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Safety Data Sheet (SDS). Here, we dissect the physicochemical causality behind the compound's hazards, detail self-validating experimental protocols for its safe handling, and explore its metabolic resistance pathways.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline requires analyzing its electronic distribution. The aniline core is heavily electron-deficient. The ortho-chloro and meta-fluoro substituents exert strong inductive (-I) and variable resonance (+R) effects, while the N-(2,2,2-trifluoroethyl) group acts as a powerful electron-withdrawing sink [4].

This extreme electron withdrawal drastically lowers the pKa of the amine, rendering it a poor nucleophile. While this is highly advantageous for preventing rapid in vivo metabolic degradation, it introduces specific challenges in synthetic handling, requiring aggressive catalytic conditions that carry their own safety risks [3].

Quantitative Chemical Properties

| Property | Value / Description | Causality / Impact on Handling |

| Molecular Formula | C₈H₆ClF₄N | High halogen content increases lipophilicity (LogP ~3.8). |

| Molecular Weight | 227.59 g/mol | Heavy molecular weight limits volatility at room temperature. |

| Physical State | Liquid / Low-melting solid | Requires temperature-controlled storage (4°C) to prevent degradation [2]. |

| Solubility | Insoluble in H₂O; Soluble in DCM, THF | Necessitates halogenated or ethereal solvents for reactions. |

| Reactivity | Weakly Nucleophilic | Requires strong bases (e.g., NaOtBu) for cross-coupling, increasing base-hydrolysis risks. |

Comprehensive Hazard Assessment & Mechanistic Toxicology

Standard anilines are notorious for inducing methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺ by reactive N-hydroxylamine metabolites, destroying its oxygen-carrying capacity. However, the N-trifluoroethylation of this compound sterically and electronically shields the nitrogen, significantly altering its toxicological pathway[4].

Despite this metabolic protection, the compound retains acute toxicity characteristics typical of halogenated anilines [1].

GHS Classification & Safety Imperatives

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332).

-

Skin Corrosion/Irritation: Category 2 (H315).

-

Serious Eye Damage: Category 1 (H318).

-

Specific Target Organ Toxicity (STOT SE): Category 3 (Respiratory tract irritation, H335).

PPE Causality: Standard nitrile gloves offer insufficient breakthrough times for highly lipophilic fluorinated liquids. Butyl rubber or laminated PE/EVAL gloves must be used for bulk handling (>50 mL) because the high LogP of the compound allows it to rapidly permeate standard porous elastomers.

Figure 1: Mechanistic toxicology and metabolic resistance pathway of N-trifluoroethyl anilines.

Self-Validating Experimental Protocols

Because the N-trifluoroethyl group renders the amine poorly nucleophilic, incorporating this building block into larger Active Pharmaceutical Ingredients (APIs) often requires Palladium-catalyzed Buchwald-Hartwig aminations. The following protocol integrates strict safety handling with a self-validating Schlenk line workflow.

Protocol: Inert-Atmosphere Catalytic Coupling

Objective: Safely couple 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline with an aryl bromide while preventing catalyst poisoning and exposure to toxic vapors.

-

System Evacuation (Validation Checkpoint):

-

Action: Attach the reaction flask to a Schlenk line. Apply vacuum (≤ 0.1 mbar) and backfill with ultra-pure Argon. Repeat three times.

-

Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species.

-

Validation: Isolate the flask from the vacuum pump. If the pressure gauge rises, a micro-leak is present. Do not proceed until the vacuum holds static for 60 seconds.

-

-

Reagent Charging (Under Argon Counterflow):

-

Action: Add the Pd-catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., BrettPhos), and the base (NaOtBu) against a positive flow of Argon.

-

Causality: BrettPhos is required because its massive steric bulk forces the reductive elimination step, overcoming the poor nucleophilicity of the fluorinated aniline [3].

-

-

Substrate Addition & Sealing:

-

Action: Inject the 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline and anhydrous solvent (e.g., Toluene) via a gas-tight syringe.

-

Validation: Observe the bubbler. A steady, slow bubbling indicates a positive inert pressure, validating that atmospheric moisture (which would hydrolyze the base) is excluded.

-

-

Reaction Quenching & Workup:

-

Action: Cool to 0°C. Slowly quench with saturated aqueous NH₄Cl.

-

Causality: Unreacted NaOtBu reacts violently with water. NH₄Cl provides a buffered, mild proton source to safely neutralize the strong base without generating excessive exothermic heat.

-

Figure 2: Self-validating Schlenk line workflow for inert-atmosphere catalytic coupling.

Emergency Response & Spill Mitigation

Due to the compound's high lipophilicity and environmental toxicity, spill responses must prioritize containment over dilution. Water must never be used to wash a spill, as it will simply spread the hydrophobic compound into municipal drainage.

Step-by-Step Spill Protocol

-

Assessment: Identify the volume. If >50 mL is spilled outside a fume hood, evacuate the lab immediately due to the risk of acute inhalation toxicity (H332) [2].

-

Containment: Surround the spill with an inert, hydrophobic absorbent (e.g., diatomaceous earth or specialized HazMat vermiculite).

-

Neutralization/Absorption: Sweep the absorbed material using non-sparking tools (to prevent ignition of any co-spilled flammable solvents).

-

Validation of Decontamination: Wipe the spill area with a rag soaked in a non-polar solvent (e.g., Hexanes), followed by a secondary wipe with Isopropanol. Dispose of all rags in sealed, labeled halogenated waste containers.

Figure 3: Decision tree for emergency spill response and containment.

References

Fluorinated aniline building blocks for medicinal chemistry

Title: Strategic Utilization of Fluorinated Anilines in Medicinal Chemistry: A Technical Guide

Executive Summary: The Fluorine Effect

In modern drug discovery, fluorinated anilines are not merely reagents; they are strategic architectural elements used to modulate the physicochemical and pharmacokinetic (PK) profiles of lead compounds. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1]

For the medicinal chemist, the fluorinated aniline building block offers a predictable lever to adjust:

-

Basicity (pKa): Tuning the protonation state of the nitrogen to influence membrane permeability and hERG channel avoidance.

-

Metabolic Stability: Blocking oxidative metabolism (CYP450) at the electron-rich aromatic ring.

-

Conformation: Inducing specific torsion angles via electrostatic interactions (e.g., N-H···F intramolecular hydrogen bonding).

Physicochemical Profiling: The Data

The introduction of fluorine onto the aniline ring alters the electron density of the amine nitrogen through two competing mechanisms: Inductive withdrawal (-I) and Resonance donation (+R) .

-

Meta-substitution (3-F): The -I effect dominates, significantly lowering pKa (reducing basicity). This is ideal for reducing mitochondrial toxicity associated with highly basic anilines.

-

Para-substitution (4-F): The +R effect of fluorine nearly cancels out the -I effect, resulting in a pKa similar to unsubstituted aniline, but with blocked metabolic liability at the para-position.

Table 1: Comparative Properties of Fluorinated Anilines

| Building Block | Structure | pKa (Conj. Acid) | Electronic Effect | Primary Utility |

| Aniline | Ph-NH₂ | 4.60 | Standard | Baseline |

| 4-Fluoroaniline | 4-F-Ph-NH₂ | 4.65 | -I ≈ +R | Metabolic block (para); Bioisostere of aniline |

| 3-Fluoroaniline | 3-F-Ph-NH₂ | 3.37 | -I dominant | Reducing basicity; Improving permeability |

| 2-Fluoroaniline | 2-F-Ph-NH₂ | 4.44 | -I + Ortho | Conformation control (H-bonding) |

| 2,4-Difluoroaniline | 2,4-F₂-Ph-NH₂ | ~3.8 | Additive | Dual metabolic blocking; Lipophilicity tuning |

Expert Insight: When a lead compound exhibits high clearance due to ring oxidation, switching from an aniline to a 4-fluoroaniline is a standard "first-pass" optimization. It retains the H-bond donor/acceptor profile while hardening the metabolic soft spot.

Decision Logic: Selecting the Right Block

The following decision tree illustrates the logical flow for selecting a specific fluorinated aniline based on the medicinal chemistry problem encountered.

Figure 1: Strategic selection of fluorinated aniline building blocks based on ADMET liabilities.

Synthetic Challenges & Reactivity

While fluorinated anilines are commercially available, their reactivity in downstream chemistry—specifically Buchwald-Hartwig aminations and Amide Couplings —is attenuated compared to non-fluorinated counterparts.

-

The Problem: The electron-withdrawing nature of fluorine (especially in 3-F and poly-F systems) renders the amine nitrogen less nucleophilic.

-

The Solution: Standard nucleophilic aromatic substitution (

) often fails. Transition-metal catalysis is required.

Protocol: Buchwald-Hartwig Coupling of Deactivated Fluoroanilines

This protocol is optimized for coupling electron-deficient fluorinated anilines with aryl bromides, a common bottleneck in synthesis.

Reagents:

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) – Crucial for electron-poor amines.

-

Base:

(Cesium Carbonate) – Preferred over NaOtBu for sensitive substrates. -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon flow, charge a reaction vial with Aryl Bromide (1.0 equiv), Fluorinated Aniline (1.2 equiv),

(2 mol%), XPhos (8 mol%), and -

Solvate: Add anhydrous Toluene (0.2 M concentration relative to halide).

-

Degas: Sparge with Argon for 5 minutes. Seal the vial.

-

Heat: Stir at 100°C for 12–18 hours.

-

Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Note: For extremely deactivated anilines (e.g., 2,3,4-trifluoroaniline), switching the ligand to BrettPhos often improves yields significantly.

Case Study: Linezolid (Zyvox)

Linezolid represents the quintessential application of a fluorinated aniline building block. The core structure is derived from 3-fluoro-4-morpholinoaniline .[2][3]

-

Role of Fluorine:

-

Potency: The 3-fluoro group improves activity against Gram-positive bacteria (MRSA) compared to the non-fluorinated analog.

-

Safety: It modulates the redox potential of the aniline ring, preventing the formation of toxic metabolites associated with electron-rich anilines.

-

Synthesis Workflow: The Linezolid Intermediate

The synthesis of the key building block, 3-fluoro-4-morpholinoaniline, demonstrates how to construct the aniline prior to final assembly.

Figure 2: Synthesis of the key fluorinated aniline intermediate for Linezolid.

Experimental Detail (Step 1 - S_NAr):

Due to the strong electron-withdrawing effect of the nitro group and the fluorine atoms, the 4-position fluorine in 3,4-difluoronitrobenzene is highly labile. Reaction with morpholine proceeds under mild conditions (

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673–679. Link

-

Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

Methodological & Application

Synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

Application Note: High-Performance

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a critical transformation in the development of fluorinated agrochemicals (e.g., PPO inhibitors like Saflufenacil analogs) and pharmaceutical bioisosteres. The introduction of the 2,2,2-trifluoroethyl group (

The Challenge:

Direct alkylation of 2-chloro-5-fluoroaniline with 2,2,2-trifluoroethyl halides (e.g.,

The Solution: This guide details two high-fidelity protocols that bypass the limitations of direct alkylation:

-

Method A: Reductive Amination (The "Hemiacetal" Route) – Ideal for laboratory scale and rapid library synthesis.

-

Method B: Acylation-Reduction (The "Anhydride" Route) – The robust choice for scale-up, avoiding expensive hemiacetal reagents and offering superior chemoselectivity.

Part 2: Experimental Protocols

Method A: Reductive Amination via Trifluoroacetaldehyde Ethyl Hemiacetal

Best for: Rapid throughput, mild conditions.

Mechanism: This reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an electron-deficient imine (Schiff base), which is subsequently reduced. Note that the imine is unstable and typically reduced in situ or immediately after solvent swap.

Reagents:

-

Substrate: 2-Chloro-5-fluoroaniline (1.0 equiv)

-

Reagent: Trifluoroacetaldehyde ethyl hemiacetal (TFAEH) (1.5 equiv)

-

Reductant: Sodium Borohydride (

) (2.0 equiv) -

Solvent: Toluene (Step 1), Methanol (Step 2)

-

Catalyst:

-Toluenesulfonic acid (

Step-by-Step Protocol:

-

Imine Formation:

-

To a dry 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 2-chloro-5-fluoroaniline (10.0 g, 68.7 mmol) and Toluene (100 mL).

-

Add Trifluoroacetaldehyde ethyl hemiacetal (14.8 g, 103 mmol) and

-TsOH (0.6 g). -

Critical Step: Heat to reflux (110°C) for 4–6 hours. Monitor the collection of water/ethanol in the trap. The reaction is complete when the aniline spot disappears on TLC (Hexane/EtOAc 4:1).

-

Note: The intermediate imine is moisture sensitive.

-

-

Solvent Swap & Reduction:

-

Concentrate the toluene solution under reduced pressure to yield the crude imine as a yellow oil.

-

Immediately redissolve the oil in anhydrous Methanol (80 mL) and cool to 0°C in an ice bath.

-

Add

(5.2 g, 137 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Quench the reaction with saturated

solution (50 mL). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Method B: Acylation-Reduction (Scale-Up Preferred)

Best for: High purity, cost-efficiency at scale, avoiding chromatographic purification.

Mechanism:

The aniline is first converted to the trifluoroacetanilide (amide), which is then selectively reduced.

Crucial Insight: Standard reducing agents like

Reagents:

-

Step 1: Trifluoroacetic Anhydride (TFAA) (1.2 equiv), Triethylamine (

) (1.5 equiv), DCM. -

Step 2:

(2.0 M in THF) (2.5 equiv).

Step-by-Step Protocol:

-

Acylation:

-

Dissolve 2-chloro-5-fluoroaniline (20.0 g, 137 mmol) and

(20.8 g, 206 mmol) in Dichloromethane (DCM) (200 mL). Cool to 0°C.[1][2] -

Add TFAA (34.5 g, 164 mmol) dropwise via addition funnel. Exotherm Warning: Maintain internal temp <10°C.

-

Stir at RT for 2 hours. Wash with 1N HCl, then saturated

. Dry and concentrate to yield the solid amide (Yield typically >95%).

-

-

Selective Reduction:

-

Dissolve the crude amide in anhydrous THF (150 mL) under Nitrogen.

-

Add

(172 mL of 2.0 M solution) dropwise at RT. -

Heat to reflux (66°C) for 3 hours.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane. Then add conc. HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

-

-

Isolation:

-

Basify with NaOH (2N) to pH >10.

-

Extract with MTBE or Toluene.

-

Distillation or recrystallization (from Hexane) yields the pure product.

-

Part 3: Comparative Analysis & Data

| Parameter | Method A: Reductive Amination | Method B: Acylation-Reduction |

| Overall Yield | 75 – 82% | 88 – 94% |

| Atom Economy | Moderate (Loss of EtOH/H2O) | High |

| Reagent Cost | High (TFA Hemiacetal) | Low (TFAA + Borane) |

| Safety Profile | Good (Standard hazards) | Caution (DMS stench, Borane handling) |

| Impurity Profile | Trace bis-alkylation possible | Clean (No over-alkylation possible) |

| Scalability | Limited by Dean-Stark volume | Excellent (Standard reactor types) |

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision matrix and mechanistic flow for selecting the appropriate route.

Caption: Strategic decision tree for synthesis. Route B is preferred for scale-up due to cost and impurity control, provided Borane is used to preserve the halogen substituents.

Part 5: Analytical Verification (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers:

-

NMR (400 MHz,

-

Look for the quartet corresponding to the

group at approximately -

Verify the broad singlet of the

proton around -

Confirm the aromatic region (3 protons) remains intact (no dehalogenation).

-

-

NMR:

-

Signal A:

group (aliphatic) at approx -72 ppm (triplet). -

Signal B: Ar-F group (aromatic) at approx -115 ppm .

-

Validation: Integration ratio should be exactly 3:1.

-

-

Mass Spectrometry (ESI+):

-

Target

(Chlorine isotope pattern 3:1 is critical to confirm retention of Cl).

-

References

-

TCI Chemicals. Trifluoroacetaldehyde Ethyl Hemiacetal: Reagent Profile and Applications. Retrieved from

-

Gong, Y., et al. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.[3] Current Organic Chemistry.[3] Retrieved from

-

European Patent Office. Process for the preparation of 2-trifluoromethyl aniline (Related hydrogenation methodology). EP0039810A1. Retrieved from

-

Ramachandran, P. V., et al. Borane-amines: Synthesis and Applications (Reduction selectivity). Chemical Communications. Retrieved from

-

BASF SE. Process for the preparation of saflufenacil intermediates (Industrial context for fluorinated anilines). US Patent 2011/0115560. Retrieved from

Sources

Application Note: Reductive Amination of 2-Chloro-5-Fluoroaniline with Trifluoroacetaldehyde

Executive Summary

This technical guide details the protocol for the synthesis of N-(2,2,2-trifluoroethyl)-2-chloro-5-fluoroaniline , a critical fluorinated building block in medicinal chemistry. The introduction of the trifluoroethyl group modulates basicity (

This transformation presents specific challenges due to the electronic deactivation of both coupling partners:

-

2-Chloro-5-fluoroaniline: A weak nucleophile due to the inductive electron-withdrawal of the chloro and fluoro substituents.

-

Trifluoroacetaldehyde (TFA): Typically supplied as a stable ethyl hemiacetal. The strong electron-withdrawing effect of the

group stabilizes the hydrate/hemiacetal form, making the formation of the requisite imine intermediate thermodynamically unfavorable under standard conditions.

This guide presents a Titanium(IV)-Mediated Reductive Amination protocol as the "Gold Standard" for high conversion, alongside a scalable Borohydride/Acid alternative.

Mechanistic Insight & Reaction Design

The reaction proceeds via a hemiaminal intermediate which must dehydrate to form the imine (Schiff base) before reduction.

The Challenge of Deactivation

Standard reductive amination conditions (e.g.,

-

Thermodynamic Trap: The

group destabilizes the imine cation relative to the neutral hemiaminal. -

Kinetic Barrier: The aniline's lone pair is delocalized into the electron-deficient ring, reducing the rate of nucleophilic attack.

The Solution: Titanium(IV) Isopropoxide

To overcome these barriers, Titanium(IV) isopropoxide (

-

Lewis Acid: Activates the hemiacetal oxygen, facilitating the leaving of the ethoxy/hydroxy group.

-

Water Scavenger: Irreversibly consumes water produced during imine formation, driving the equilibrium to the right (Le Chatelier's principle).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) in bridging the energy gap between the stable hemiacetal and the reactive imine.

Experimental Protocols

Method A: Titanium(IV)-Mediated One-Pot Procedure (High Fidelity)

Recommended for mg to multi-gram scale where conversion is critical.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Chloro-5-fluoroaniline | 1.0 | Limiting Reagent |

| TFA Ethyl Hemiacetal | 1.5 - 2.0 | Electrophile Source |

| Titanium(IV) Isopropoxide | 1.5 - 2.0 | Lewis Acid / Desiccant |

| Sodium Borohydride ( | 1.5 | Reducing Agent |

| Triethylamine ( | 2.0 | Acid Scavenger (Optional) |

| Toluene / THF | - | Solvent (Anhydrous) |

Step-by-Step Protocol

-

Imine Formation (The "Push"):

-

In a flame-dried round-bottom flask under Nitrogen (

), dissolve 2-chloro-5-fluoroaniline (1.0 equiv) in anhydrous Toluene ( -

Add Titanium(IV) isopropoxide (1.5 equiv) dropwise via syringe.

-

Add Trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv).

-

Critical Step: Stir the mixture at ambient temperature for 1 hour , then heat to 50°C for 2–4 hours .

-

Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aniline. The imine may hydrolyze on LCMS, so look for the absence of starting material.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Dilute with anhydrous Ethanol or THF (equal volume to Toluene) to solubilize the borohydride.

-

Add Sodium Borohydride (

) (1.5 equiv) in portions (exothermic). -

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup (Titanium Quench):

-

Caution: Quenching Titanium reactions can produce a gelatinous emulsion.

-

Add 2M NaOH or saturated Rochelle’s salt (Sodium Potassium Tartrate) solution slowly. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous).

-

Filter through a Celite pad if necessary to remove titanium oxides.

-

Extract with Ethyl Acetate (

).[1] Wash combined organics with Brine, dry over

-

-

Purification:

-

The crude oil is typically pure enough for downstream chemistry. If needed, purify via Flash Column Chromatography (Hexanes/EtOAc, typically 9:1 to 4:1).

-

Method B: Sodium Cyanoborohydride / Acetic Acid (Scalable)

Recommended for larger scale batches where Titanium workup is impractical.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Chloro-5-fluoroaniline | 1.0 | Limiting Reagent |

| TFA Ethyl Hemiacetal | 3.0 | Electrophile (Excess needed) |

| Sodium Cyanoborohydride | 2.0 - 3.0 | Selective Reducing Agent |

| Acetic Acid (Glacial) | Solvent | Catalyst/Solvent |

Step-by-Step Protocol

-

Setup:

-

Dissolve 2-chloro-5-fluoroaniline in Glacial Acetic Acid (

). The acidic medium promotes the release of the aldehyde from the hemiacetal.

-

-

Reagent Addition:

-

Add Trifluoroacetaldehyde ethyl hemiacetal (3.0 equiv).

-

Stir at room temperature for 30 minutes.

-

Add Sodium Cyanoborohydride (

) (2.0 equiv) in portions. Warning: HCN gas potential. Perform in a well-ventilated fume hood.

-

-

Reaction:

-

Heat to 50°C overnight (12–16 hours). The elevated temperature is required to push the equilibrium of the electron-deficient aniline.

-

-

Workup:

Critical Process Parameters & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Imine equilibrium unfavorable. | Switch to Method A ( |

| Starting Material Remains | Hemiacetal quality.[4] | TFA hemiacetal degrades over time. Use fresh reagent or increase equivalents to 3.0–5.0. |

| Gel formation during workup | Titanium hydroxides. | Use Rochelle's Salt (sat. aq.) and stir for >1 hour. Do not rush this step. |

| De-halogenation | Over-reduction (rare with Borohydrides). | Avoid catalytic hydrogenation ( |

Decision Tree for Optimization

Figure 2: Workflow decision tree for selecting and optimizing the synthetic route.

Safety & Handling

-

Trifluoroacetaldehyde Ethyl Hemiacetal: Volatile and lachrymatory. Handle in a fume hood.

-

Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN). When using Method B (Acetic Acid), ensure the exhaust is functioning perfectly and quench all waste streams with Bleach (Sodium Hypochlorite) to oxidize cyanide before disposal.

-

Titanium(IV) Isopropoxide: Moisture sensitive.[5] Reacts violently with water.

References

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554, 1990.[6] Link

-

Boros, E. E., et al. "Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA."[7] The Journal of Organic Chemistry, 74(9), 3587–3590, 2009. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[8] The Journal of Organic Chemistry, 61(11), 3849-3862, 1996. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. Reductive amination | 4369 Publications | 41296 Citations | Top Authors | Related Topics [scispace.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: N-Trifluoroethylation of 2-Chloro-5-Fluoroaniline using Trifluoroethyl Triflate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Objective: To provide a robust, scalable protocol for the N-alkylation of 2-chloro-5-fluoroaniline (2-Cl-5-F-aniline) using 2,2,2-trifluoroethyl triflate (TFE-OTf).

The Challenge: This transformation presents a "double-deactivation" paradox:

-

Nucleophile Deactivation: The aniline substrate possesses two electron-withdrawing groups (Cl at ortho, F at meta relative to the amine), significantly lowering the HOMO energy of the nitrogen lone pair, making it a poor nucleophile.

-

Electrophile Resistance: While triflates are excellent leaving groups, the adjacent trifluoromethyl (

) group on the alkylating agent exerts a strong inductive effect (

The Solution:

We utilize TFE-OTf , a "super-electrophile" (approx.

Reaction Mechanism & Strategic Logic

The reaction proceeds via a bimolecular nucleophilic substitution (

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow of the SN2 trifluoroethylation. Note the critical role of heat and solvent polarity in overcoming the activation energy barrier.

Experimental Protocol

Safety Precautions (Critical)

-

Trifluoroethyl Triflate (TFE-OTf): Highly volatile, corrosive, and an alkylating agent. Must be handled in a fume hood. Inhalation can cause severe respiratory damage.

-

Reaction Pressure: If running in a sealed tube (recommended), ensure the vessel is rated for the pressure generated by solvent vapors at

.

Materials & Stoichiometry

| Component | Role | Equiv. | Conc/Amount |

| 2-Chloro-5-fluoroaniline | Substrate | 1.0 | 1.0 g (6.87 mmol) |

| TFE-OTf | Reagent | 1.5 | 2.4 g (10.3 mmol) |

| Potassium Carbonate ( | Base | 2.0 | 1.9 g (anhydrous, micronized) |

| DMF / Toluene (1:1) | Solvent | - | 10 mL (0.7 M) |

Note: A mixed solvent system (DMF/Toluene) is chosen.[1] DMF provides the polarity to dissolve the aniline and stabilize the transition state, while Toluene mitigates the volatility of TFE-OTf (bp ~90°C) and aids in reflux control.

Step-by-Step Procedure

Step 1: Setup

-

Oven-dry a 50 mL pressure tube (Ace Glass or equivalent) with a Teflon screw cap.

-

Add 2-chloro-5-fluoroaniline (1.0 equiv) and anhydrous

(2.0 equiv). -

Add the solvent mixture (DMF:Toluene, 1:1 v/v).

-

Stir at room temperature for 10 minutes to create a uniform suspension.

Step 2: Addition

-

Cool the mixture to

(ice bath). Reason: TFE-OTf is volatile; adding it cold prevents immediate evaporation. -

Add TFE-OTf (1.5 equiv) dropwise via syringe.

-

Seal the tube tightly.

Step 3: Reaction

-

Transfer the vessel to a pre-heated oil bath at

. -

Stir vigorously (800-1000 rpm) for 12–16 hours .

-

Monitoring: Check TLC (Hexane/EtOAc 8:2). The product will be less polar than the starting aniline (higher

) due to the masking of the NH protons and the lipophilic

-

Step 4: Workup

-

Cool to room temperature. Carefully vent the tube in the hood (slight pressure release).

-

Dilute with Ethyl Acetate (EtOAc) (30 mL) and water (30 mL).

-

Separate phases.[2][3] Extract the aqueous layer with EtOAc (

mL). -

Wash combined organics with Brine (

mL) to remove DMF. Critical Step: Residual DMF interferes with silica purification. -

Dry over

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Column Chromatography: Silica gel (230-400 mesh).

-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Product: Clear to pale yellow oil.

Workflow Visualization

Caption: Operational workflow emphasizing temperature control and DMF removal.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | TFE-OTf evaporation or insufficient heat. | Use a sealed pressure tube. Increase temp to |

| Bis-alkylation | Excess reagent or high temp.[4] | Unlikely with TFE group due to steric bulk, but if observed, reduce TFE-OTf to 1.1 equiv. |

| Dark/Tar Formation | Oxidation of aniline. | Degas solvents with Argon before heating. |

| Residual DMF | Poor workup. | Increase brine washes (x4) or use |

Why this works (Expert Insight):

The use of

References

-

Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6).[1] Link

- Context: Establishes the use of TFE-OTf in Toluene/DMF at for difficult N-alkyl

-

Anderson, G. L., & Harruna, I. (1987). Synthesis of Triflate and Chloride Salts of Alkyl N,N-Bis(2,2,2-Trifluoroethyl)amines.[5] Synthetic Communications, 17(1). Link

- Context: Discusses the reactivity of trifl

-

Zeng, Y. F., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines.[6][7] RSC Advances, 11. Link

- Context: Provides comparative context for alternative methods (metal catalysis)

-

Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.[8]Link

- Context: Mandatory safety d

Sources

- 1. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

Application Note: Iron-Catalyzed N-Trifluoroethylation of Electron-Deficient Anilines

Based on your request, I have developed a detailed Application Note and Protocol focusing on the Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines . This methodology represents a significant advancement in green chemistry and late-stage functionalization, utilizing an earth-abundant metal to mediate a challenging carbene insertion reaction.

Executive Summary & Strategic Value

The 2,2,2-trifluoroethyl (TFE) group is a critical bioisostere in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to ethyl groups (-CH₂CH₃) while modulating the pKa of adjacent amines. Traditional installation methods (e.g., alkylation with trifluoroethyl iodide) suffer from poor reactivity due to the electron-withdrawing effect of the fluorine atoms, particularly when applied to electron-deficient anilines which act as weak nucleophiles.

This protocol details a biomimetic iron-catalyzed approach that bypasses the nucleophilic substitution pathway entirely. Instead, it utilizes an iron-carbene insertion mechanism . By generating trifluorodiazoethane in situ from stable precursors, this method allows for the efficient N-trifluoroethylation of halogenated and ester-substituted anilines under mild, aqueous conditions.

Key Advantages

-

Nucleophile-Independent: The electrophilic iron-carbene species effectively engages electron-deficient anilines (e.g., 4-Cl, 4-Br, 4-COOMe).

-

Safety Profile: Avoids the isolation of potentially explosive trifluorodiazoethane (CF₃CHN₂).

-

Sustainability: Uses water as a co-solvent and biologically inspired Iron(III) porphyrin catalysts.

Mechanistic Insight: The Iron-Carbene Cycle

Unlike palladium-catalyzed cross-couplings, this reaction relies on the formation of an electrophilic metal-carbene intermediate. The cycle operates in two distinct phases occurring simultaneously in a one-pot system:

-

Precursor Activation: 2,2,2-Trifluoroethylamine hydrochloride reacts with sodium nitrite (NaNO₂) in the presence of acid to generate trifluorodiazoethane (CF₃CHN₂) .

-

Catalytic Insertion: The Iron(III) porphyrin precatalyst is reduced in situ (likely by trace NO or diazotization byproducts) to an active Fe(II) species. This species decomposes the diazo compound to form a highly reactive Iron-Trifluoroethylidene complex (Fe=CHCF₃) , which undergoes N-H insertion into the aniline.

Mechanistic Pathway Diagram[1]

Caption: Dual-phase mechanism showing in-situ generation of the diazo reagent followed by Iron-mediated carbene transfer.

Experimental Protocol

Reagents & Equipment

-

Catalyst: 5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride (Fe(TPP)Cl ).

-

Fluorine Source: 2,2,2-Trifluoroethylamine hydrochloride (TFEA-HCl ).[1][2][3]

-

Oxidant/Nitrosyl Source: Sodium Nitrite (NaNO₂).

-

Solvent System: 1,2-Dichloroethane (DCE) / Water (1:1 mixture). Note: The biphasic system is crucial for buffering the diazotization.

-

Acid Promoter: Sodium Acetate / Acetic Acid buffer (pH 4-5) or dilute HCl.

Standard Operating Procedure (SOP)

Scale: 0.3 mmol Aniline equivalent.

-

Catalyst Loading: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Fe(TPP)Cl (2.1 mg, 0.003 mmol, 1.0 mol% ).

-

Substrate Addition: Add the electron-deficient aniline (0.3 mmol, 1.0 equiv) and TFEA-HCl (81 mg, 0.6 mmol, 2.0 equiv ).

-

Solvent & Acid: Add 1,2-Dichloroethane (2 mL) and Water (2 mL). Add Acetic Acid (36 mg, 0.6 mmol, 2.0 equiv).

-

Initiation: Add NaNO₂ (41.4 mg, 0.6 mmol, 2.0 equiv ) in one portion.

-

Reaction: Seal the flask (septum with a bleed needle is recommended to release N₂ pressure). Stir vigorously at Room Temperature for 12 hours.

-

Optimization Note: For highly electron-deficient substrates (e.g., p-CF3), heating to 40-60°C may improve conversion.

-

-

Workup: Neutralize with sat. NaHCO₃. Extract with DCM (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow Visualization

Caption: Step-by-step bench workflow for the one-pot aqueous N-trifluoroethylation.

Scope & Limitations (Data Analysis)

The following table summarizes the expected performance based on electronic properties. The iron-carbene is highly electrophilic, but the reaction still requires the aniline to possess some nucleophilicity.

Table 1: Substrate Scope Performance Matrix

| Substrate Class | Substituent (para) | Electronic Effect | Expected Yield | Protocol Adjustment |

| Halogenated | -Cl, -Br, -I | Weakly Deactivating | 65 - 85% | Standard Protocol |

| Esters/Ketones | -COOMe, -COMe | Moderately Deactivating | 50 - 70% | Increase Temp to 50°C |

| Trifluoromethyl | -CF₃ | Deactivating | 40 - 60% | 2 mol% Catalyst, 60°C |

| Nitro/Cyano | -NO₂, -CN | Strongly Deactivating | < 10% | Not Recommended (Nucleophilicity too low) |

| Electron-Rich | -OMe, -Me | Activating | 80 - 95% | Standard Protocol |

Critical Analysis: While the method is robust for halogens and carbonyls, strong electron-withdrawing groups (Nitro, Cyano) severely deactivate the aniline nitrogen, preventing attack on the transient iron-carbene species before it decomposes (dimerizes) or reacts with water. For these specific "brick-wall" substrates, alternative methods (e.g., Pd-catalyzed cross-coupling) may be required.

Troubleshooting & Optimization

Problem: Low Conversion

-

Cause 1: Diazo Instability. The generated CF₃CHN₂ is sensitive to acid. If the pH is too low (<3), the diazo decomposes before Iron insertion.

-

Fix: Use a buffered system (NaOAc/HOAc) instead of strong mineral acids.

-

-

Cause 2: Catalyst Poisoning. NO gas (byproduct) can bind irreversibly to Fe.

-

Fix: Ensure open headspace or a bleed needle to allow gas escape; do not run in a sealed pressure tube.

-

Problem: Side Product (Bis-alkylation)

-

Cause: The product (secondary amine) is more nucleophilic than the starting material.

-

Fix: This is rare with electron-deficient anilines as the TFE group is also electron-withdrawing, reducing the nucleophilicity of the product. However, if observed, increase the aniline:diazo ratio to 1.5:1.

-

References

-

Ren, S., Xu, G., Guo, Y., & Guo, C.-C. (2021).[3] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11, 20382-20387.

-

Source:[Link]

-

-

Pan, F., & Shi, Z.-J. (2014).

-

Source:[Link]

-

-

Koenigs, R. M. (2019). Iron-Catalyzed Carbene Transfer Reactions. Chemistry – A European Journal, 25, 3166.

-

Source:[Link]

-

Sources

- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Executive Summary: The Fluorine Effect in Medicinal Chemistry

Application Note: Reagents and Protocols for the N-Trifluoroethylation of Primary Aromatic Anilines

The N-trifluoroethylation of primary aromatic amines (anilines) is a pivotal transformation in modern drug discovery. The introduction of the 2,2,2-trifluoroethyl group (

-

pKa Modulation: The strong electron-withdrawing nature of the

group significantly lowers the basicity of the adjacent nitrogen (typically by 2–3 pKa units compared to an N-ethyl analog). This reduces protonation at physiological pH, often improving membrane permeability and oral bioavailability. -

Metabolic Stability: The

bond is metabolically robust. Furthermore, the fluorination blocks the -

Lipophilicity: The group increases lipophilicity (

), enhancing blood-brain barrier penetration without the steric bulk associated with larger alkyl chains.

This guide details three distinct chemical pathways to achieve this transformation, ranging from standard reductive amination to advanced metal-catalyzed insertions.

Reaction Landscape & Reagent Selection

Choosing the right reagent depends on the electronic nature of the aniline substrate and the tolerance for specific reaction conditions.

Pathway Visualization

Figure 1: Strategic landscape for N-trifluoroethylation.[1] Blue path: Standard; Red path: Direct Alkylation; Green path: Catalytic Insertion.

Detailed Protocols

Method A: Reductive Amination (The Industry Standard)

Reagent: Trifluoroacetaldehyde Ethyl Hemiacetal (TFAH) Mechanism: Formation of a hemiaminal/imine species followed by hydride reduction.

-

Why use this? It is the most reliable method for a broad scope of anilines. It avoids the harsh alkylating agents of Method B.

-

Key Challenge: The intermediate imine derived from trifluoroacetaldehyde is electron-deficient and unstable; it does not form as readily as non-fluorinated analogs. Dehydrating conditions or specific Lewis acids are often required.

Protocol:

-

Imine Formation:

-

In a round-bottom flask equipped with a Dean-Stark trap (or using molecular sieves), dissolve the Aniline (1.0 equiv) in Toluene (0.2 M).

-

Add Trifluoroacetaldehyde ethyl hemiacetal (TFAH) (1.5 – 2.0 equiv).

-

Optional: Add catalytic p-Toluenesulfonic acid (pTSA) (5 mol%) to accelerate dehydration.

-

Reflux for 3–6 hours to drive off ethanol/water. Monitor by TLC or LCMS for disappearance of aniline.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Solvent Switch (Optional but recommended): Concentrate toluene and redissolve the residue in THF or Dichloromethane (DCM) .

-

Add Sodium Borohydride (

) (2.0 equiv) or Sodium Triacetoxyborohydride ( -

Stir at room temperature for 2–12 hours.

-

-

Workup:

-

Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purify via silica gel chromatography (Hexanes/EtOAc).

-

Expert Tip: For electron-deficient anilines, the imine formation is sluggish. Using Titanium(IV) ethoxide (

) as a Lewis acid/dehydrating agent (2.0 equiv) during the first step often drastically improves conversion.

Method B: Direct Alkylation (The Direct Approach)

Reagent: 2,2,2-Trifluoroethyl Triflate (TfeOTf)

Mechanism:

-

Why use this? Single-step reaction. Useful if the aniline is sensitive to reducing agents used in Method A.

-

Key Challenge: The reaction is kinetically slow because the

-fluorines withdraw electron density from the electrophilic carbon, destabilizing the transition state. Furthermore, the nucleophilicity of the aniline is critical.

Protocol:

-

Setup:

-

In a sealed tube or pressure vial, dissolve Aniline (1.0 equiv) in Dioxane or DMF (0.5 M).

-

Add Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Add 2,2,2-Trifluoroethyl Triflate (1.2 – 1.5 equiv). Note: This reagent is volatile and a potent alkylator; handle in a fume hood.

-

-

Reaction:

-

Heat the mixture to 100–120°C for 12–24 hours.

-

Note: Lower temperatures usually result in no reaction.

-

-

Workup:

Safety Note: Trifluoroethyl triflate is a powerful alkylating agent. Double-gloving and use of a fume hood are mandatory.

Method C: Iron-Catalyzed Carbenoid Insertion (The "Green" Frontier)

Reagent: 2,2,2-Trifluoroethylamine Hydrochloride (in situ converted to trifluorodiazoethane). Mechanism: Iron-porphyrin catalyzed N-H insertion of a metal-carbene species.[4]

-

Why use this? It operates in aqueous conditions, uses cheap iron catalysts, and avoids the isolation of unstable imines or toxic alkyl halides.

-

Key Challenge: Requires handling sodium nitrite for in-situ diazotization.

Protocol (Adapted from RSC Adv., 2013):

-

Catalyst Prep:

-

Use Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) (1 mol%).

-

-

Reaction:

-

In a flask, combine Aniline (1.0 equiv), 2,2,2-Trifluoroethylamine Hydrochloride (1.5 equiv), and the Fe catalyst in Water (or Water/MeOH mix).

-

Add Sodium Nitrite (

) (1.8 equiv) slowly. -

Acid Additive: Add Sulfuric Acid (

) (0.2 equiv) to initiate diazotization.

-

-

Process:

-

Stir at 40–60°C for 4–8 hours.

-

The trifluoroethylamine is converted to

in situ, which generates an Iron-Carbene species that inserts into the Aniline N-H bond.

-

-

Workup:

-

Extract the aqueous mixture with DCM.

-

Purify via chromatography.[5]

-

Comparative Data & Troubleshooting

| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) | Method C (Fe-Catalysis) |

| Substrate Scope | Broad (Electron Rich & Poor) | Limited (Best for Electron Rich) | Broad |

| Reagent Cost | Low (TFAH is cheap) | High (Triflates are expensive) | Low |

| Scalability | High (Kg scale proven) | Moderate (Safety concerns) | High (Aqueous media) |

| Key Byproduct | Over-alkylation (rare) | Bis-alkylation (common) | Azo compounds |

| Reaction Time | 6–18 Hours | 12–24 Hours | 4–8 Hours |

Troubleshooting Guide

-

Problem: Low conversion in Method A.

-

Root Cause: Incomplete imine formation due to water in the system.

-

Fix: Use molecular sieves (4Å) or switch to

mediated condensation before adding the reducing agent.

-

-

Problem: Bis-alkylation in Method B.

-

Root Cause: The product (secondary amine) is still nucleophilic enough to react again, though steric bulk usually prevents this.

-

Fix: Use a large excess of the aniline (if cheap) or strictly control stoichiometry (0.9 equiv of electrophile).

-

-

Problem: No reaction in Method B.

-

Root Cause: The "Fluorine Effect" reduces

reactivity. -

Fix: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP can activate the triflate leaving group via H-bonding, significantly accelerating the rate [1].

-

References

-

HFIP-Promoted Alkylation: Colomer, I., et al. "Hexafluoroisopropanol as a unique solvent for the synthesis of fluorinated molecules." Chem. Commun., 2016. Link

-

Iron-Catalyzed Insertion: Li, Y., et al. "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution." RSC Advances, 2013. Link

-

General Reductive Amination: Abdel-Magid, A. F., et al.[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1][6][7] Chem., 1996.[6][8] Link

-

Silver-Catalyzed Insertion: Luo, H., et al.[9] "Silver(I)-Catalyzed N-Trifluoroethylation of Anilines... with 2,2,2-Trifluorodiazoethane."[9] Angew.[9] Chem. Int. Ed., 2015.[9] Link

-

pKa Effects: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link

Sources

- 1. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 4. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

An Application Guide for the Scalable Synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The guide is structured to provide researchers and process chemists with not only detailed, step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deep understanding of the synthesis. We will explore two primary synthetic routes: a preferred reductive amination pathway, chosen for its scalability and efficiency, and a classical nucleophilic substitution as a viable alternative. The guide includes protocols for the synthesis of the requisite starting material, in-depth characterization data, safety protocols, and process optimization considerations critical for large-scale production.

I. Strategic Overview of Synthetic Pathways

The synthesis of the target molecule hinges on the formation of a C-N bond between the 2-chloro-5-fluoroaniline core and a 2,2,2-trifluoroethyl moiety. The selection of a synthetic route for industrial-scale production prioritizes factors such as atom economy, reagent cost and availability, operational simplicity, and robustness. Two well-established methodologies are evaluated here:

-

Reductive Amination (Recommended): This is a highly efficient one-pot reaction that converts the primary aniline and an aldehyde (or its equivalent) into the secondary amine via an imine intermediate.[1][2] Its mild conditions and high selectivity make it exceptionally suitable for scale-up.

-

Nucleophilic Alkylation: This route involves the direct reaction of the aniline with a trifluoroethylating agent bearing a good leaving group, such as a tosylate.[3] While effective, it can sometimes require more forcing conditions and careful control of over-alkylation.

The following diagram illustrates the overall synthetic strategy, beginning from the reduction of the corresponding nitroaromatic compound to the final product via these two primary routes.

Sources

Troubleshooting & Optimization

Preventing over-alkylation in aniline trifluoroethylation reactions

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the N-trifluoroethylation of anilines, with a primary focus on preventing the pervasive issue of over-alkylation.

Introduction: The Challenge of Selective Mono-Trifluoroethylation

The introduction of a trifluoroethyl group into aniline derivatives is a crucial strategy in medicinal and agrochemical chemistry. This modification can significantly enhance metabolic stability, lipophilicity, and bioavailability.[1] However, the synthesis of N-(2,2,2-trifluoroethyl)anilines is often complicated by the formation of the N,N-bis(2,2,2-trifluoroethyl)aniline byproduct. This over-alkylation occurs because the mono-alkylated product, a secondary amine, is frequently more nucleophilic than the starting aniline, making it more susceptible to a second alkylation.[2] This guide will provide you with the technical insights and practical protocols to achieve high selectivity for the desired mono-trifluoroethylated product.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of aniline trifluoroethylation?

A1: Over-alkylation is a common side reaction where the intended N-(2,2,2-trifluoroethyl)aniline (a secondary amine) reacts further with the trifluoroethylating agent to yield the undesired N,N-bis(2,2,2-trifluoroethyl)aniline (a tertiary amine).[2] This happens because the lone pair of electrons on the nitrogen atom of the mono-alkylated product can still act as a nucleophile, often with enhanced reactivity compared to the starting aniline.

Q2: Why is the mono-trifluoroethylated aniline often more reactive than aniline itself?

A2: The introduction of an alkyl group, including a trifluoroethyl group, can increase the electron density on the nitrogen atom through an inductive effect, thereby making the secondary amine a stronger nucleophile than the primary aniline. This increased nucleophilicity makes it more likely to compete with the remaining aniline for the trifluoroethylating agent, leading to the formation of the di-substituted product.

Q3: What are the primary strategies to minimize over-alkylation?

A3: The key to preventing over-alkylation lies in controlling the reaction kinetics and the relative concentrations of the reactants. The main strategies include:

-

Stoichiometric Control: Using a molar excess of aniline relative to the trifluoroethylating agent.

-

Slow Addition of the Alkylating Agent: Maintaining a low concentration of the trifluoroethylating agent throughout the reaction.

-

Temperature Management: Conducting the reaction at an optimal temperature to favor mono-alkylation.

-

Choice of Trifluoroethylating Agent: Selecting a reagent with appropriate reactivity.

-

Catalyst and Solvent Selection: Utilizing a catalytic system and solvent that promote selective mono-alkylation.[3]

Q4: Can steric hindrance help in preventing over-alkylation?

A4: Yes, steric hindrance can play a significant role. If the aniline substrate has bulky substituents near the amino group (ortho position), the approach of a second trifluoroethyl group can be sterically hindered, thus favoring mono-alkylation.[4][5] Similarly, using a bulkier trifluoroethylating agent could potentially increase selectivity for the less hindered primary amine.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of the factors influencing over-alkylation and offers systematic approaches to optimize your reaction for high mono-alkylation selectivity.

Issue 1: Significant Formation of N,N-bis(2,2,2-trifluoroethyl)aniline

Potential Cause 1: Unfavorable Stoichiometry

-

Explanation: A high concentration of the trifluoroethylating agent relative to aniline increases the statistical probability of a second alkylation event occurring on the more nucleophilic mono-alkylated product.

-

Troubleshooting Steps:

-

Adjust the Molar Ratio: Begin by using a 1.5 to 2-fold molar excess of aniline to the trifluoroethylating agent. This ensures that the trifluoroethylating agent is more likely to encounter and react with an aniline molecule rather than the mono-alkylated product.

-

Monitor the Reaction: Track the progress of the reaction by TLC or GC/LC-MS to determine the optimal ratio that minimizes the di-alkylated byproduct while achieving a reasonable conversion of the starting aniline.

-

Potential Cause 2: High Local Concentration of the Trifluoroethylating Agent

-

Explanation: Adding the trifluoroethylating agent all at once creates a high local concentration, which can accelerate the second alkylation reaction.

-

Troubleshooting Steps:

-

Slow Addition: Employ a syringe pump or a dropping funnel to add the trifluoroethylating agent slowly over an extended period (e.g., 1-4 hours) to the stirred reaction mixture. This maintains a low steady-state concentration of the alkylating agent, favoring the reaction with the more abundant aniline.

-

Potential Cause 3: Inappropriate Reaction Temperature

-

Explanation: Higher reaction temperatures can increase the rate of both mono- and di-alkylation. However, the activation energy for the second alkylation may be lower, meaning it is disproportionately accelerated at higher temperatures.

-

Troubleshooting Steps:

-

Temperature Screening: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress. While the overall reaction rate may be slower, the selectivity for mono-alkylation is often significantly improved.

-

Find the Optimal Balance: Gradually increase the temperature in subsequent experiments to find the optimal balance between reaction time and selectivity.

-

Potential Cause 4: Choice of Base and Solvent

-

Explanation: The base and solvent system can profoundly influence the nucleophilicity of the aniline and the rate of the reaction. A strong base can deprotonate the aniline, increasing its nucleophilicity and potentially leading to faster over-alkylation. The solvent polarity can also affect the reaction rates and selectivity.[3]

-

Troubleshooting Steps:

-

Base Selection: Consider using a milder base, such as potassium carbonate or sodium bicarbonate, instead of strong bases like sodium hydride. The choice of base can be critical for controlling the reaction's selectivity.[6][7]

-

Solvent Optimization: The use of ionic liquids has been shown to improve selectivity in some N-alkylation reactions.[3] Alternatively, screening a range of aprotic solvents with varying polarities (e.g., acetonitrile, DMF, THF, toluene) can help identify the optimal medium for selective mono-trifluoroethylation.

-

Issue 2: Low Conversion of Aniline

Potential Cause 1: Insufficiently Reactive Trifluoroethylating Agent

-